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molecular formula C15H21ClN2O3 B8612443 Tert-butyl 4-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate

Tert-butyl 4-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate

Cat. No. B8612443
M. Wt: 312.79 g/mol
InChI Key: QJGJETWHNOHKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022222B2

Procedure details

Using the method of Example 3, Step A, tert-butyl 4-hydroxypiperidine-1-carboxylate (1.90 g, 9.46 mmol), 60% sodium hydride in mineral oil (378 mg, 9.46 mmol), and 2-chloro-4-nitropyridine (1.50 g, 9.46 mmol) were reacted to provide tert-butyl 4-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate (2.48 g, 84% yield) as an oil. 1H NMR (CDCl3) δ 8.19 (d, 1H), 6.83 (s, 1H), 6.74 (d, 1H), 4.56 (m, 1H), 3.68 (ddd, 2H), 3.37 (ddd, 2H), 1.94 (dddd, 2H), 1.77 (dddd, 2H), 1.47 (s, 9H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
378 mg
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[H-].[Na+].[Cl:17][C:18]1[CH:23]=[C:22]([N+]([O-])=O)[CH:21]=[CH:20][N:19]=1>>[Cl:17][C:18]1[CH:23]=[C:22]([O:1][CH:2]2[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]2)[CH:21]=[CH:20][N:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
378 mg
Type
reactant
Smiles
Step Four
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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